

# Measuring HDAC Kinetics Using Ac-Lys-AMC Substrate: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ac-Lys-AMC

Cat. No.: B556373

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This document provides detailed application notes and protocols for measuring the kinetics of Histone Deacetylases (HDACs) using acetyl-lysine-7-amino-4-methylcoumarin (**Ac-Lys-AMC**) and structurally similar fluorogenic substrates. These assays are fundamental in basic research to understand HDAC biology and crucial in drug discovery for the screening and characterization of HDAC inhibitors.

## Introduction

Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.<sup>[1]</sup> This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription.<sup>[2]</sup> Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making them significant therapeutic targets.<sup>[3]</sup>

The use of fluorogenic substrates, such as **Ac-Lys-AMC** and its derivatives like Boc-Lys(Ac)-AMC, provides a sensitive and continuous or semi-continuous method for measuring HDAC activity, well-suited for high-throughput screening.<sup>[4]</sup> The assay is based on a coupled enzymatic reaction, providing a quantitative measure of HDAC activity.<sup>[5]</sup>

## Assay Principle

The measurement of HDAC activity using **Ac-Lys-AMC** type substrates is typically a two-step enzymatic process.

- Deacetylation: An active HDAC enzyme removes the acetyl group from the lysine residue of the substrate.
- Development: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.

The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of the HDAC activity. The presence of an HDAC inhibitor will reduce or prevent this fluorescence signal.

## Quantitative Data Summary

The following table summarizes kinetic parameters for various HDAC isoforms with fluorogenic AMC-containing substrates. It is important to note that kinetic parameters are highly dependent on the specific substrate and assay conditions.

HDAC Isoform	Substrate	Km (μM)	kcat (s <sup>-1</sup> )	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
HDAC1	Boc-Lys(Ac)-AMC	58.89	N/A	N/A
HDAC3/NCoR2	Ac-LGK(Ac)-AMC	10.3 ± 1.1	0.48 ± 0.02	47,000 ± 5,000
HDAC8	Ac-RHKK(acetyl)-AMC	251 ± 7.75	0.0201 ± 0.00930	80.1 ± 12.3
HDAC11	Peptide 1*	~15-20	~0.04	~11,000-13,000

\*Note: Peptide 1 is a proprietary myristoylated peptide substrate. N/A indicates data not available in the searched resources. The data presented is compiled from multiple sources for comparison.

## Experimental Protocols

### Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Km and Vmax of an HDAC enzyme with a fluorogenic substrate like Boc-Lys(Ac)-AMC.

#### Materials:

- Recombinant human HDAC enzyme (e.g., HDAC1)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>
- Developer solution: Trypsin in HDAC Assay Buffer (e.g., final concentration of 100 µg/mL)
- HDAC inhibitor (e.g., SAHA or Trichostatin A) for reaction termination/control
- DMSO
- Black, flat-bottom 96- or 384-well microplates
- Fluorescence microplate reader (Excitation: 340-380 nm, Emission: 440-460 nm)

#### Procedure:

- Substrate Preparation: Prepare a 2x serial dilution of the Boc-Lys(Ac)-AMC substrate in HDAC Assay Buffer. A typical starting concentration might be 512 µM, diluted down through several concentrations to cover a range well below and above the expected Km.
- Enzyme Preparation: Dilute the HDAC enzyme to a final working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 4.5 nM for HDAC1).
- Reaction Setup:

- To the wells of a black microplate, add 25 µL of HDAC Assay Buffer.
- Add 25 µL of each substrate dilution to respective wells.
- To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to each well.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Development:
  - Stop the HDAC reaction by adding 50 µL of Developer Solution containing trypsin. To ensure the HDAC reaction is fully stopped, a potent inhibitor like SAHA can be included in the developer solution (e.g., final concentration of 5 µM).
  - Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
- Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 340-380 nm and emission at 440-460 nm.
- Data Analysis:
  - Subtract the background fluorescence from wells containing no enzyme.
  - Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration.
  - Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for visualization and analysis.

## Protocol 2: IC50 Determination for HDAC Inhibitors

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.

Materials:

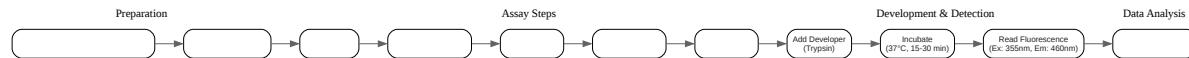
- Same as Protocol 1, with the addition of the test inhibitor compound.

**Procedure:**

- Inhibitor Preparation: Prepare a serial dilution of the HDAC inhibitor in HDAC Assay Buffer containing a small amount of DMSO to ensure solubility. It is common to perform a 10-point, 3-fold serial dilution.
- Reaction Setup:
  - Add 50  $\mu$ L of HDAC Assay Buffer to all wells.
  - Add 10  $\mu$ L of the inhibitor dilutions to the sample wells. Add 10  $\mu$ L of buffer with DMSO for the positive control (100% activity) and a potent inhibitor like TSA for the negative control (0% activity).
- Enzyme Addition and Pre-incubation:
  - Add 20  $\mu$ L of diluted HDAC enzyme to each well.
  - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 20  $\mu$ L of the fluorogenic HDAC substrate (at a concentration near the  $K_m$  value) to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Development: Add 20  $\mu$ L of the Developer Solution (trypsin) to each well. Incubate at 37°C for 15-30 minutes.
- Fluorescence Measurement: Read the fluorescence intensity as described in Protocol 1.
- Data Analysis:
  - Subtract the background fluorescence.
  - Normalize the data by setting the fluorescence of the DMSO-treated wells to 100% activity and the fluorescence of the potent inhibitor control to 0% activity.

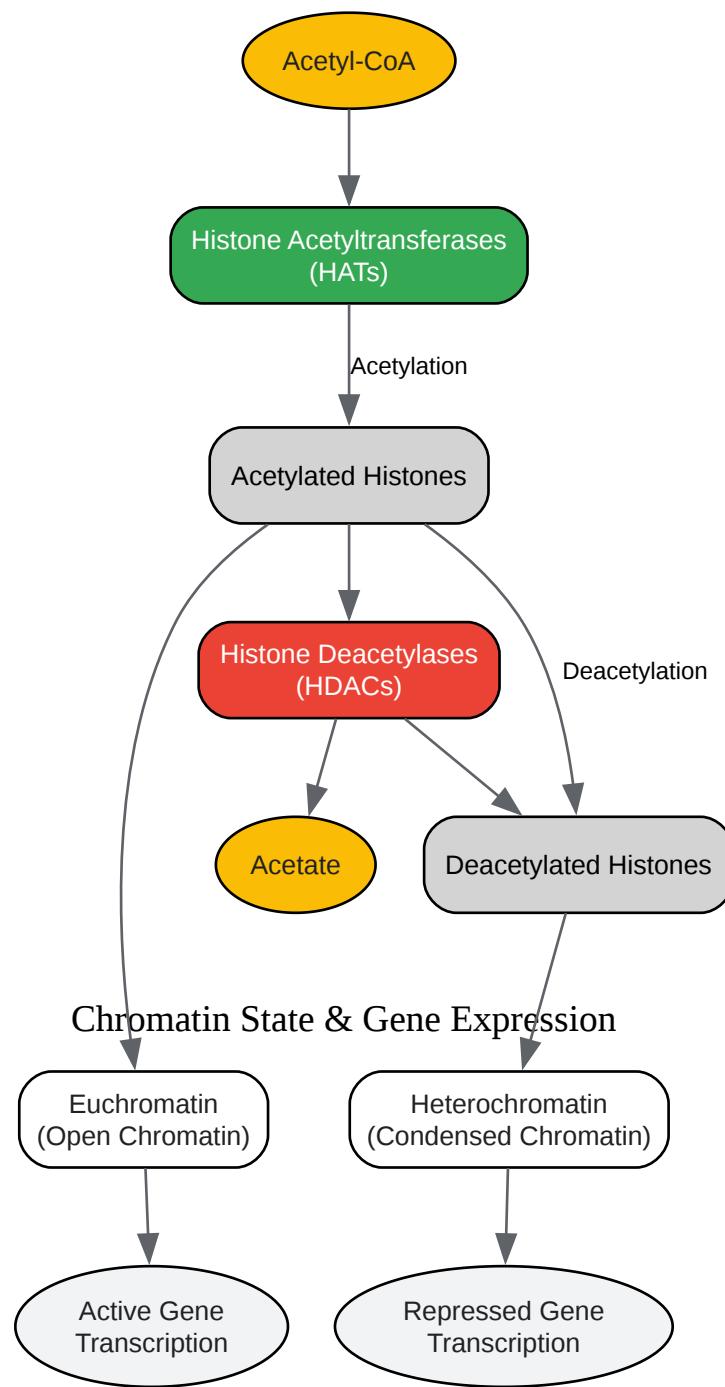
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

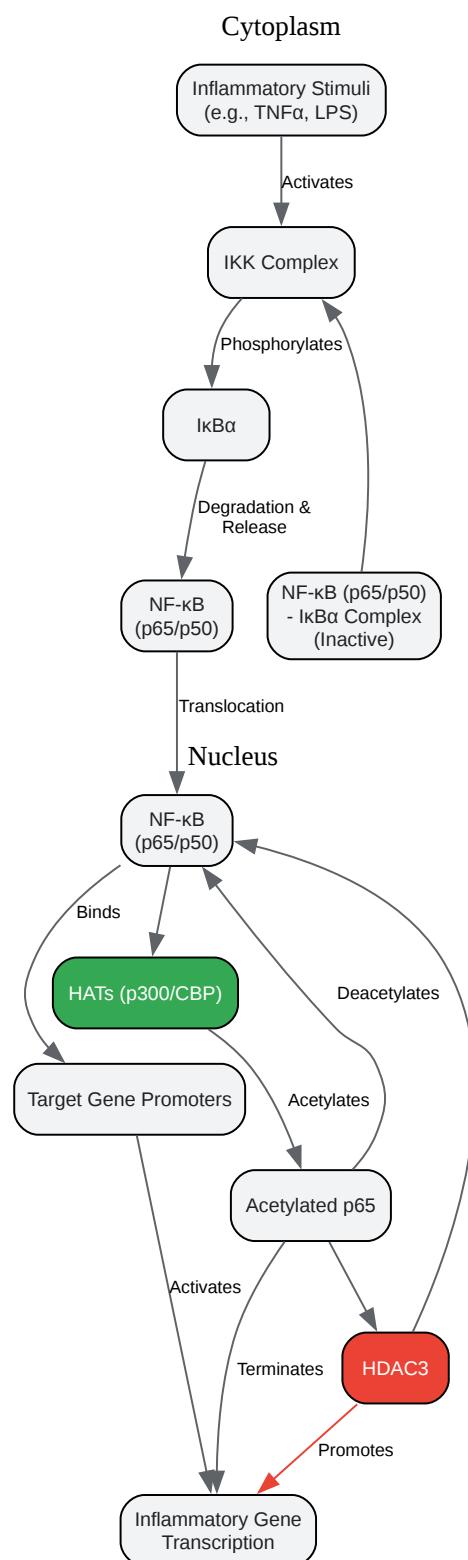
## Visualizations



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Caption: Experimental workflow for a fluorogenic HDAC kinetic assay.





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